D-glyceric acid is present naturally in many organisms, including plants and some bacteria. Research has identified D-glyceric acid in Solanum tuberosum (potato) and Glycine max (soybean) PubChem: . Scientists are also investigating its biosynthesis, the cellular pathway for its production.
D-glyceric acid plays a role in glycolysis, a fundamental metabolic pathway in most living cells. During glycolysis, glucose is broken down to generate energy. D-glyceric acid is an intermediate product in this process NCBI Bookshelf: . Research is ongoing to elucidate the precise functions and regulatory mechanisms of D-glyceric acid within glycolysis.
D-Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is a naturally occurring organic compound classified as a three-carbon sugar acid. Its molecular formula is C₃H₆O₄, and it possesses two hydroxyl groups attached to the second and third carbon atoms. This compound is chiral, existing in two enantiomeric forms: D-glyceric acid and L-glyceric acid. D-Glyceric acid is primarily derived from the oxidation of glycerol and can be found in various plants, including Populus tremula and Ardisia crenata .
D-Glyceric acid participates in several biochemical pathways. It is an intermediate in glycolysis, where it can be phosphorylated to form 2-phosphoglycerate or 3-phosphoglycerate, crucial for energy metabolism . The oxidation of glycerol typically yields D-glyceric acid through reactions involving oxidants like nitric acid or oxygen under controlled conditions .
The general reaction for the oxidation of glycerol to D-glyceric acid can be represented as follows:
D-Glyceric acid exhibits notable biological activities. It is metabolized via glycolysis, contributing to cellular energy production. Studies indicate that it enhances energy metabolism in tissues and has positive systemic effects throughout the body, particularly in the intestines . D-Glyceric acid has been shown to be safe at physiological concentrations, with no significant toxicity observed in animal studies .
In addition, its accumulation leads to conditions such as D-glycerate acidemia when glycerate kinase is deficient, highlighting its role in human metabolism .
D-Glyceric acid can be synthesized through various methods:
D-Glyceric acid has a variety of applications:
Studies have explored the interactions of D-glyceric acid with various biological systems. In vitro studies have demonstrated its non-toxic profile across different cell types, including neurons and primary cells . Additionally, animal studies indicate that supplementation with D-glyceric acid does not result in adverse effects even at high doses, suggesting a favorable safety profile for potential therapeutic use .
D-Glyceric acid shares structural similarities with other compounds but possesses unique biochemical roles. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
L-Glyceric Acid | 2R-2,3-Dihydroxypropanoic Acid | Enantiomer of D-glyceric acid; less studied biologically |
2-Phosphoglycerate | Phosphate derivative | Key glycolytic intermediate; involved in energy metabolism |
3-Phosphoglycerate | Phosphate derivative | Also an intermediate in glycolysis; precursor for amino acids |
Tartronic Acid | 2-Hydroxy-2-carboxylic Acid | Product of glycerol oxidation; distinct from glyceric acids |
D-Glyceric acid's unique position as a direct participant in glycolysis differentiates it from these compounds, emphasizing its role in energy metabolism.
D-Glyceric acid ($$ \text{(2R)-2,3-dihydroxypropanoic acid} $$) is a hydroxylated carboxylic acid characterized by two adjacent hydroxyl groups on its three-carbon backbone. Its molecular structure confers chirality, with the D-enantiomer being biologically predominant. Key properties include:
Property | Value |
---|---|
Molecular formula | $$ \text{C}3\text{H}6\text{O}_4 $$ |
Molecular weight | 106.08 g/mol |
CAS Registry Number | 6000-40-4 |
IUPAC name | (2R)-2,3-dihydroxypropanoic acid |
Key functional groups | Carboxylic acid, two hydroxyls |
The compound was first synthesized in 1861 by Friedrich Konrad Beilstein, who oxidized glycerol using nitrous acid. This method yielded racemic DL-glyceric acid, but enantiomeric resolution remained elusive until 1903, when Alex McKenzie and Arthur Harden employed microbial agents like Penicillium and Aspergillus to isolate the D-form. Modern biosynthesis leverages Acetobacter and Gluconacetobacter species, which selectively produce D-glyceric acid from glycerol.
D-Glyceric acid’s structural relationship to glycolysis intermediates, such as 2-phosphoglycerate and 3-phosphoglycerate, underscores its metabolic significance. Its phosphorylation by glycerate kinase (GLYCTK) links it to energy production pathways, while rare genetic deficiencies in this enzyme manifest as D-glyceric aciduria, a metabolic disorder.
D-Glyceric acid occurs naturally across taxa, serving as a metabolite in central carbon pathways:
Table 1: Natural Sources of D-Glyceric Acid
Organism | Role | Reference |
---|---|---|
Drosophila melanogaster | Glycerol metabolism | |
Saccharomyces cerevisiae | Ethylene glycol production | |
Human hepatocytes | Mitochondrial activation | |
Populus tremula | Secondary metabolite synthesis |
In glycolysis, D-glyceric acid arises from the oxidation of D-glyceraldehyde, a fructose catabolism byproduct. The reaction sequence is:$$\text{D-Glyceraldehyde} \xrightarrow{\text{aldehyde dehydrogenase}} \text{D-Glyceric acid} \xrightarrow{\text{glycerate kinase}} \text{2-Phosphoglycerate}$$This pathway is critical in liver and muscle tissues, where fructose intake via GLUT transporters necessitates efficient glyceric acid metabolism.
D-Glyceric acid, with the molecular formula C₃H₆O₄, is a three-carbon sugar acid that possesses one stereocenter at the C2 position, making it a chiral molecule [1] [2]. The absolute configuration of D-glyceric acid follows the Fischer convention used for carbohydrates, where the hydroxyl group is positioned on the right side of the Fischer projection at the chiral carbon [3]. According to the more modern Cahn-Ingold-Prelog (CIP) system, D-glyceric acid is designated as (2R)-2,3-dihydroxypropanoic acid, indicating a clockwise arrangement of priority groups around the stereocenter [4] [5].
The stereochemistry of D-glyceric acid is particularly interesting because it shares the same absolute configuration as D-(+)-glyceraldehyde but exhibits opposite optical rotation [6]. While D-glyceraldehyde rotates plane-polarized light in the positive direction (dextrorotatory), D-glyceric acid rotates it in the negative direction (levorotatory), hence sometimes being referred to as D-(-)-glyceric acid [7] [8]. This phenomenon illustrates that the D/L notation does not necessarily correlate with the direction of optical rotation [9].
The molecular structure of D-glyceric acid features a carboxylic acid group at C1, a hydroxyl group at the chiral C2 position, and a primary alcohol group at C3 [10]. This arrangement of functional groups contributes to its unique chemical properties and reactivity [11]. The stereochemical relationship between D-glyceric acid and other biologically important molecules was historically significant in establishing the absolute configurations of many natural compounds [12].
Property | Description | Notes |
---|---|---|
Absolute Configuration | D-configuration (based on Fischer convention) | Based on the Fischer convention for carbohydrates |
Stereochemical Descriptor | R-configuration at C2 position | Based on the Cahn-Ingold-Prelog priority rules |
Number of Stereocenters | 1 stereocenter | The molecule has one asymmetric carbon atom |
Stereocenter Position | C2 carbon atom | The carbon bearing the hydroxyl group adjacent to the carboxyl group |
Optical Activity | Levorotatory (negative rotation) | Rotates plane-polarized light in the negative direction |
Fischer Projection | OH group on the right side of the Fischer projection at the chiral carbon | In Fischer projection, the carboxyl group is at the top |
Relationship to Glyceraldehyde | Same absolute configuration as D-(+)-glyceraldehyde | D-glyceric acid has the same configuration as D-glyceraldehyde but opposite optical rotation |
D-Glyceric acid exhibits a range of physicochemical properties that have been determined both experimentally and through computational methods [13]. The experimental values provide real-world data on the compound's behavior, while computed values offer theoretical predictions that can be particularly useful when experimental data is limited or difficult to obtain [15].
The molecular weight of D-glyceric acid has been experimentally determined to be 106.08 g/mol, which closely aligns with the computed value of 106.077 g/mol [16]. Similarly, the monoisotopic mass has been experimentally measured as 106.027 g/mol, compared to the computed value of 106.026609 g/mol, showing excellent agreement between experimental and theoretical approaches [17] [18].
Regarding physical properties, D-glyceric acid has an experimentally determined density of 1.558±0.06 g/cm³ at 20°C, which is comparable to the computed value of 1.6±0.1 g/cm³ [19]. The melting point has been experimentally observed to be below 25°C, though a precise computed value is not available in the literature [20]. The boiling point has been experimentally determined to be 412.0±30.0°C at 760 mmHg, which matches the predicted value [21].
D-Glyceric acid demonstrates high solubility in water, with experimental measurements indicating solubility of approximately 1000 mg/mL, classifying it as very soluble [22]. This high solubility can be attributed to the presence of multiple hydroxyl groups and a carboxylic acid moiety, all of which can form hydrogen bonds with water molecules [23]. The experimentally determined pKa value of 3.52 at 25°C indicates that D-glyceric acid is a moderately strong organic acid [24].
Property | Experimental Value | Computed Value | Source |
---|---|---|---|
Molecular Formula | C₃H₆O₄ | C₃H₆O₄ | PubChem, ChemSpider |
Molecular Weight | 106.08 g/mol | 106.077 g/mol | PubChem, ChemSpider |
Monoisotopic Mass | 106.027 g/mol | 106.026609 g/mol | PubChem, ChemSpider |
Density | 1.558±0.06 g/cm³ (20°C) | 1.6±0.1 g/cm³ | ChemBlink |
Melting Point | <25°C | Not available | ChemSrc |
Boiling Point | 412.0±30.0°C at 760 mmHg | 412.0±30.0°C (Predicted) | ChemSrc |
Solubility in Water | 1000 mg/mL (Very soluble) | Not available | HMDB |
Flash Point | 217.1±21.1°C | 217.1±21.1°C (Predicted) | ChemSrc |
LogP | Not available | -1.92 | ChemSrc |
pKa | 3.52 (at 25°C) | Not available | ChemicalBook |
Optical Rotation | Negative (-) | Not available | Literature |
Refractive Index | 1.515 | 1.515 (Predicted) | ChemSrc |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about D-glyceric acid [25]. In proton (¹H) NMR spectroscopy, D-glyceric acid exhibits characteristic signals that correspond to its structural features [26]. The methylene protons (CH₂OH) typically appear as a multiplet at approximately 3.6-3.8 ppm, while the methine proton (CHOH) at the chiral center produces a multiplet at around 4.1-4.3 ppm [27]. The carboxylic acid proton (COOH) generally appears as a broad, exchangeable signal at approximately 12 ppm, although this signal may not be visible when the spectrum is recorded in deuterium oxide (D₂O) due to proton exchange [28] [29].
Carbon-13 (¹³C) NMR spectroscopy of D-glyceric acid reveals three distinct carbon signals corresponding to the three carbon atoms in the molecule. The methylene carbon (CH₂OH) typically resonates at approximately 60-65 ppm, the methine carbon (CHOH) at the chiral center appears at around 70-75 ppm, and the carbonyl carbon of the carboxylic acid group (COOH) produces a signal at approximately 175-180 ppm [30].
NMR Type | Assignment | Chemical Shift (ppm) | Notes |
---|---|---|---|
¹H NMR | CH₂OH | ~3.6-3.8 (multiplet) | Methylene protons adjacent to hydroxyl group |
¹H NMR | CHOH | ~4.1-4.3 (multiplet) | Methine proton at the chiral center |
¹H NMR | COOH | ~12 (broad, exchangeable) | Carboxylic acid proton (may not be visible in D₂O) |
¹³C NMR | CH₂OH | ~60-65 | Methylene carbon adjacent to hydroxyl group |
¹³C NMR | CHOH | ~70-75 | Methine carbon at the chiral center |
¹³C NMR | COOH | ~175-180 | Carbonyl carbon of carboxylic acid group |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of D-glyceric acid [31]. The molecular ion peak (M⁺) appears at m/z 106, corresponding to the molecular formula C₃H₆O₄ [32]. However, this peak may be weak in some spectra due to the facile fragmentation of the molecule [33].
The base peak in the mass spectrum of D-glyceric acid typically appears at m/z 104.9, which corresponds to the loss of a hydrogen atom from the molecular ion (M-H) [34]. Additional significant fragments include peaks at m/z 74.9, resulting from the loss of the primary alcohol group (CH₂OH), and at m/z 59.1, which represents further fragmentation with the loss of both CH₂OH and an OH group [35] [36]. Common fragments associated with carboxylic acids, such as m/z 45.0 (CHO₂⁺) and m/z 44.9 (CO₂⁺), are also observed in the mass spectrum of D-glyceric acid [37].
m/z Value | Relative Intensity | Fragment Assignment | Notes |
---|---|---|---|
106 | Molecular ion (M⁺) | C₃H₆O₄⁺ (molecular ion) | May be weak in some spectra |
105 | High | C₃H₅O₄⁺ (M-H) | Loss of hydrogen |
104.9 | Base peak (999) | C₃H₅O₄⁺ (M-H) | Reported as the most intense peak in PubChem data |
74.9 | Medium (22-844) | C₂H₃O₃⁺ (loss of CH₂OH) | Loss of primary alcohol group |
59.1 | Low-Medium (4-325) | C₂H₃O₂⁺ (loss of CH₂OH and OH) | Further fragmentation |
45.0 | Low (2-136) | CHO₂⁺ (COOH fragment) | Common fragment in carboxylic acids |
44.9 | Low | CO₂⁺ (loss of H from COOH fragment) | Carbon dioxide fragment |
Infrared spectroscopy is particularly useful for identifying the functional groups present in D-glyceric acid [38]. The IR spectrum of D-glyceric acid exhibits several characteristic absorption bands that correspond to its structural features [39]. The hydroxyl groups (both from the alcohol and carboxylic acid functionalities) produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹, while the O-H stretch specific to the carboxylic acid group appears as a medium, broad band at 3300-2500 cm⁻¹, often overlapping with the hydroxyl stretching band.
The aliphatic C-H stretching vibrations of the methylene and methine groups produce medium-intensity bands in the region of 3000-2850 cm⁻¹. One of the most diagnostic features in the IR spectrum of D-glyceric acid is the strong carbonyl (C=O) stretching band of the carboxylic acid group, which appears in the region of 1760-1690 cm⁻¹. The C-O stretching vibrations of the alcohol and carboxylic acid groups produce strong absorption bands in the regions of 1320-1000 cm⁻¹ and 1320-1210 cm⁻¹, respectively. Additionally, the O-H bending vibration of the carboxylic acid group appears as a medium-intensity band at 950-910 cm⁻¹.
Functional Group | Wavenumber Range (cm⁻¹) | Intensity/Shape | Notes |
---|---|---|---|
O-H stretch (hydroxyl) | 3500-3200 | Strong, broad | Hydroxyl groups (primary and secondary) |
O-H stretch (carboxylic acid) | 3300-2500 | Medium, broad | Overlaps with O-H stretch of hydroxyl groups |
C-H stretch (aliphatic) | 3000-2850 | Medium | CH and CH₂ stretching vibrations |
C=O stretch (carboxylic acid) | 1760-1690 | Strong | Carbonyl group of carboxylic acid |
C-O stretch (alcohol) | 1320-1000 | Strong | C-O single bond of alcohols |
C-O stretch (carboxylic acid) | 1320-1210 | Strong | C-O single bond of carboxylic acid |
O-H bend (carboxylic acid) | 950-910 | Medium | Out-of-plane bending of O-H in carboxylic acid |